Technical Guide: 2-(Difluoromethyl)pyrrolidine Hydrochloride
Technical Guide: 2-(Difluoromethyl)pyrrolidine Hydrochloride
Topic: 2-(Difluoromethyl)pyrrolidine hydrochloride Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Identity & Chemical Specifications[1]
2-(Difluoromethyl)pyrrolidine hydrochloride is a specialized fluorinated heterocycle used extensively in medicinal chemistry as a bioisostere for proline and a scaffold for modulating lipophilicity and metabolic stability in drug candidates. Its unique structural feature—the gem-difluoromethyl group (
Chemical Data Summary
| Property | Specification |
| IUPAC Name | 2-(Difluoromethyl)pyrrolidine hydrochloride |
| CAS Number (HCl Salt) | 1781041-85-7 (Racemic) |
| CAS Number (Free Base) | 1393541-22-4 |
| Chiral Forms (HCl) | (R)-isomer: 1344581-87-8 (S)-isomer: 787564-55-0 (approximate, verify specific vendor batch) |
| Molecular Formula | |
| Molecular Weight | 157.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Acidity (pKa) | ~9.5 (pyrrolidine nitrogen) |
| H-Bond Donors/Acceptors | 2 / 2 |
Part 1: Synthesis & Manufacturing Protocols
The synthesis of 2-(difluoromethyl)pyrrolidine typically proceeds via the deoxofluorination of an aldehyde precursor. Unlike simple alkyl fluorinations, the pyrrolidine ring introduces stereochemical challenges (racemization) and side-reaction risks (aziridinium formation) that require strict temperature control.
Primary Route: Deoxofluorination of N-Protected Prolinal
This protocol describes the synthesis starting from N-Boc-L-Proline , converting it to the aldehyde (Prolinal), followed by fluorination and deprotection.
Reagents Required:
-
N-Boc-L-Proline (or N-Boc-pyrrolidine-2-carbaldehyde)
-
Dichloromethane (DCM), Anhydrous
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Preparation of N-Boc-Pyrrolidine-2-Carbaldehyde (Prolinal):
-
Note: If not purchased commercially, this is generated by reducing N-Boc-L-Proline via a Weinreb amide intermediate or controlled reduction of the methyl ester with DIBAL-H at -78°C.
-
Critical Control: Isolate and use immediately. Prolinal is optically unstable and prone to racemization on silica gel.
-
-
Deoxofluorination (The Critical Step):
-
Dissolve N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous DCM under Argon/Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.
-
Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.
-
Quench: Pour reaction mixture slowly into saturated aqueous
at 0°C. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield N-Boc-2-(difluoromethyl)pyrrolidine .
-
-
Deprotection:
-
Dissolve the intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2–4 hours until TLC shows consumption of starting material.
-
Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the final product: 2-(Difluoromethyl)pyrrolidine hydrochloride .
-
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the transformation logic, highlighting the critical nucleophilic fluorination step where the carbonyl oxygen is replaced by two fluorine atoms.
Caption: Synthesis pathway from Proline to 2-(Difluoromethyl)pyrrolidine HCl via DAST-mediated deoxofluorination.
Part 3: Applications in Drug Discovery
The 2-(difluoromethyl)pyrrolidine motif is a high-value "building block" in modern medicinal chemistry, specifically designed to address common pharmacokinetic liabilities.
1. Bioisosterism & Lipophilicity
The
-
Hydrogen Bonding: The
bond in is sufficiently acidic (due to fluorine's electronegativity) to act as a weak hydrogen bond donor, mimicking the H-bond donor capacity of but without the desolvation penalty associated with polar groups. -
LogP Modulation: Replacing a polar proline amide or alcohol with this difluoro analog typically increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration.
2. Metabolic Stability
The carbon-fluorine bond is one of the strongest in organic chemistry (~110 kcal/mol).
-
Blocking Metabolism: Introduction of fluorine at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) that would typically occur at the
-carbon of amines. -
pK_a Shift: The electron-withdrawing effect of the
group lowers the of the pyrrolidine nitrogen (compared to unsubstituted pyrrolidine). This reduces the basicity, potentially reducing hERG channel inhibition and improving oral bioavailability.
3. Reaction Chemistry (Scaffold Utilization)
This hydrochloride salt is primarily used in Peptide Coupling and S_NAr reactions :
-
Peptide Coupling: The free amine (liberated in situ with DIPEA) reacts with carboxylic acids using HATU/EDC to form fluorinated peptidomimetics.
-
S_NAr / Buchwald-Hartwig: Reacts with aryl halides to form N-aryl pyrrolidines, common in kinase inhibitor scaffolds.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation.[4][5] | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation. | Use in fume hood. |
Handling Protocol:
-
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at room temperature or 2-8°C.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).
References
-
Deoxofluorination Reagents (DAST/Deoxo-Fluor) Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor" (Mechanistic grounding for DAST reactivity with carbonyls/alcohols). Source: Organic Letters, 2000.[2] URL:[Link]
-
Medicinal Chemistry of Fluorine Title: "Fluorine in Medicinal Chemistry" (General reference for bioisosterism of CHF2 group). Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
